molecular formula C20H20N2O3S B2416518 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 946272-00-0

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2416518
CAS No.: 946272-00-0
M. Wt: 368.45
InChI Key: MIRXJUSQOCKYEJ-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene derivative and an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromene-3-carboxamide: Lacks the pyrrolidine and thiophene rings, resulting in different chemical properties and biological activities.

    N-(2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the thiophene ring, which may affect its reactivity and applications.

    2-oxo-N-(2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide:

Uniqueness

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide is unique due to the presence of both the pyrrolidine and thiophene rings, which contribute to its distinctive chemical properties and potential applications. These functional groups may enhance its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-19(16-11-14-5-1-2-6-18(14)25-20(16)24)21-12-17(15-7-10-26-13-15)22-8-3-4-9-22/h1-2,5-7,10-11,13,17H,3-4,8-9,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRXJUSQOCKYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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